molecular formula C11H17NO2 B2923970 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol CAS No. 1250397-26-2

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol

Cat. No.: B2923970
CAS No.: 1250397-26-2
M. Wt: 195.262
InChI Key: GQVYDCYEWPRNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol is an organic compound with the molecular formula C11H17NO2 It features a piperidine ring substituted with a hydroxyl group at the fourth position and a 5-methylfuran-2-ylmethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol typically involves the reaction of 5-methylfurfural with piperidine derivatives. One common method includes the following steps:

    Formation of 5-Methylfurfural: This can be achieved through the oxidation of 5-methylfurfuryl alcohol.

    Reaction with Piperidine: The 5-methylfurfural is then reacted with piperidine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ylmethanol: Similar structure but with an additional methanol group.

    5-Methyl-2-furanmethanol: Contains the furan ring but lacks the piperidine moiety.

    5-Methyl-2-acetylfuran: Similar furan ring structure but with an acetyl group instead of the piperidine ring.

Uniqueness

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol is unique due to its specific combination of the piperidine ring and the 5-methylfuran-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)8-12-6-4-10(13)5-7-12/h2-3,10,13H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYDCYEWPRNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.